molecular formula C17H11BrN2 B8398523 2-bromo-9-(pyridin-2-yl)-9H-carbazole

2-bromo-9-(pyridin-2-yl)-9H-carbazole

Cat. No. B8398523
M. Wt: 323.2 g/mol
InChI Key: RDNBQLKCMFLYLS-UHFFFAOYSA-N
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Patent
US09238668B2

Procedure details

Under a nitrogen atmosphere, 10 mmol of 2-bromo-9H-carbazole, 15 mmol of 2-bromopyridine, 1 mmol of copper(I)iodide, 25 mmol of potassium carbonate, and 2 mmol of L-proline were combined in stirring degassed dimethyl sulfoxide. The mixture was heated to 90° C. for 3 days before being cooled and separated between dichloromethane and water. The water layer was washed twice with dichloromethane and the organics were combined and washed once with brine. The organic fraction was dried with magnesium sulfate and concentrated under reduced pressure and subjected to column chromatography of silica with dichloromethane as the eluent. After concentrating under reduced pressure, 2-bromo-9-(pyridin-2-yl)-9H-carbazole was isolated in a 70% yield.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step Two
Quantity
25 mmol
Type
reactant
Reaction Step Three
Quantity
2 mmol
Type
reactant
Reaction Step Four
Name
copper(I)iodide
Quantity
1 mmol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[NH:5][C:4]=2[CH:3]=1.Br[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=1.C(=O)([O-])[O-].[K+].[K+].N1CCC[C@H]1C(O)=O>[Cu]I>[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=3)[C:4]=2[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
BrC1=CC=2NC3=CC=CC=C3C2C=C1
Step Two
Name
Quantity
15 mmol
Type
reactant
Smiles
BrC1=NC=CC=C1
Step Three
Name
Quantity
25 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
2 mmol
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Step Five
Name
copper(I)iodide
Quantity
1 mmol
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
in stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed dimethyl sulfoxide
TEMPERATURE
Type
TEMPERATURE
Details
before being cooled
CUSTOM
Type
CUSTOM
Details
separated between dichloromethane and water
WASH
Type
WASH
Details
The water layer was washed twice with dichloromethane
WASH
Type
WASH
Details
washed once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction was dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2N(C3=CC=CC=C3C2C=C1)C1=NC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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